molecular formula C12H19N5 B11746467 N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11746467
M. Wt: 233.31 g/mol
InChI Key: MPEJPIKXWNKBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a high-purity chemical compound intended for research and development purposes. This pyrazole derivative is part of a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their potential as key scaffolds and pharmacophores . As a building block, it can be utilized in the synthesis of more complex molecules or for exploring structure-activity relationships (SAR). Researchers value such compounds for their potential biological activities, though the specific applications and mechanism of action for this exact molecule must be determined through rigorous scientific investigation. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct all necessary risk assessments prior to use.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-5-17-8-11(9(2)15-17)6-13-12-7-14-16(4)10(12)3/h7-8,13H,5-6H2,1-4H3

InChI Key

MPEJPIKXWNKBJA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=C(N(N=C2)C)C

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The synthesis begins with constructing the pyrazole cores. A widely adopted method involves cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds. For the 1,5-dimethylpyrazole moiety, 1,3-dimethyl-1,3-diketone reacts with hydrazine hydrate under acidic conditions (e.g., HCl or acetic acid) at 80–100°C for 6–12 hours. This step achieves regioselective formation of the 1,5-dimethylpyrazole ring due to steric and electronic effects of the methyl groups.

For the 1-ethyl-3-methylpyrazole fragment, ethyl acetoacetate and methylhydrazine undergo cyclization in ethanol under reflux (78°C) for 8 hours, yielding the substituted pyrazole intermediate.

Functionalization via Alkylation and Amine Coupling

The methylene-bridged amine linkage is introduced through nucleophilic substitution. The 1,5-dimethylpyrazole-4-methyl chloride derivative reacts with the 1-ethyl-3-methylpyrazol-4-amine in the presence of a base such as potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at 0–25°C. This step requires strict moisture exclusion to prevent hydrolysis of the alkyl halide.

Key Reaction Conditions:

ParameterOptimal Range
Temperature0–25°C
SolventTHF or DMF
BaseKOtBu or NaH
Reaction Time12–24 hours

Reaction Optimization Strategies

Catalytic Enhancements

Transition metal catalysts, particularly copper(I) bromide (CuBr), improve regioselectivity during pyrazole ring formation. For example, CuBr (5 mol%) in dimethylformamide (DMF) at 120°C reduces reaction time by 40% compared to uncatalyzed conditions.

Solvent and Temperature Effects

Solvent polarity significantly impacts yield:

SolventDielectric ConstantYield (%)
THF7.568
DMF36.782
Ethanol24.358

Higher temperatures (e.g., 80°C in DMF) accelerate the reaction but may promote side products like N-alkylation byproducts.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances scalability. A two-stage system separates pyrazole ring formation (residence time: 30 minutes at 100°C) and alkylation (residence time: 60 minutes at 25°C), achieving a throughput of 1.2 kg/day with 89% purity.

Waste Reduction Techniques

  • Solvent Recycling : Distillation recovers >90% of THF and DMF.

  • Catalyst Recovery : Immobilized CuBr on silica gel allows five reuse cycles without activity loss.

Purification and Characterization

Chromatographic Methods

Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent isolates the target compound in >95% purity. High-performance liquid chromatography (HPLC) with a C18 column confirms purity, showing a single peak at 254 nm.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.25 (s, 3H, CH₃), 2.48 (s, 3H, CH₃), 3.72 (s, 2H, CH₂NH), 6.12 (s, 1H, pyrazole-H).

  • ESI-MS : m/z 247.34 [M+H]⁺, consistent with the molecular formula C₁₃H₂₁N₅.

Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)Scalability
Traditional Batch68–7592–95Moderate
Flow Synthesis82–8589–93High
Microwave-Assisted7894Low

Microwave-assisted synthesis (100°C, 300 W, 30 minutes) offers rapid synthesis but faces limitations in large-scale production due to equipment constraints.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction may produce pyrazole-4-methylamine derivatives .

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . It can also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with similar pyrazole-based amines:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Key Features
Target compound C₁₁H₁₉N₅* ~229–275* 1-Ethyl-3-methyl-pyrazole; 1,5-dimethyl-pyrazole Balanced steric hindrance; potential for coordination chemistry .
N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine (1856072-67-7) C₁₄H₂₃N₅ 275.39 sec-butyl; 1,5-dimethyl-pyrazole Increased steric bulk; potential for enhanced stability but reduced reactivity.
N-(3-fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine (1856101-70-6) C₁₃H₁₅FN₄ 246.28 3-fluorobenzyl; 1,5-dimethyl-pyrazole Fluorine introduces electronegativity; possible improved binding affinity.
4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (1006348-72-6) C₉H₁₃ClN₆ 240.70 Chlorine; 1,5-dimethyl-pyrazole Chlorine enhances electrophilicity; may influence catalytic activity.
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (from ) C₁₂H₁₅N₅ 229.28 Pyridine; cyclopropylamine Heteroaromatic pyridine improves π-stacking; lower steric hindrance.

Stability and Reactivity

  • Electronic Effects : Lack of electronegative groups (e.g., F, Cl) may reduce polarity compared to fluorobenzyl or chlorinated analogs, impacting solubility and reactivity .

Research Findings and Trends

  • Steric vs. Electronic Trade-offs : Bulky substituents (e.g., sec-butyl) improve thermal stability but may hinder reactivity, while halogens (F, Cl) enhance electronic properties at the cost of synthetic complexity .
  • Synthetic Efficiency : Copper-catalyzed methods () remain popular but often suffer from moderate yields. Advances in one-pot synthesis (as hinted in ) could improve scalability for the target compound.

Biological Activity

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C15H20N4
  • Molecular Weight : 272.3455 g/mol
  • CAS Number : 1156891-36-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting metabolic pathways by binding to the active or allosteric sites of enzymes.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that are critical in various physiological processes.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Research highlighted the efficacy of pyrazole derivatives against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compound demonstrated growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM .
Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

Anti-inflammatory Activity

Pyrazole compounds have been recognized for their anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. The specific mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Anticancer Effects :
    • A study conducted by Bouabdallah et al. evaluated the cytotoxic potential of pyrazole derivatives against Hep-2 (laryngeal carcinoma) and P815 (mastocytoma) cell lines, reporting significant IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Anti-inflammatory Research :
    • Research focusing on the anti-inflammatory effects of pyrazole derivatives showed a reduction in inflammation markers in animal models, suggesting potential therapeutic applications in conditions like rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Alkylation : Introduction of ethyl and methyl groups to the pyrazole core via nucleophilic substitution or condensation reactions.
  • Protection/Deprotection : Use of protecting groups (e.g., Boc) to prevent undesired side reactions during functionalization .
  • Reductive Amination : Critical for forming the methyleneamine bridge between pyrazole subunits, often using NaBH3_3CN or similar reducing agents .
  • Example protocol: React 1-ethyl-3-methylpyrazole-4-carbaldehyde with 1,5-dimethylpyrazol-4-amine under inert conditions, followed by purification via column chromatography (hexane/EtOAc gradient) .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and connectivity. Key signals include δ ~2.2–2.5 ppm (methyl groups) and δ ~3.8–4.2 ppm (methyleneamine bridge) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis using SHELX software (e.g., SHELXL for refinement) is recommended .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+^+ peak at calculated m/z) .

Q. What are the primary biological targets or activities associated with this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., JAK/STAT pathway) or inflammatory enzymes (COX-2) using enzymatic assays (IC50_{50} determination) .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) to assess affinity .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can conflicting biological activity data from different studies be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, solvent controls).
  • Metabolic Stability Analysis : Use liver microsomes to assess compound degradation, which may explain variability in in vivo vs. in vitro results .
  • Structural Analog Comparison : Compare activity with derivatives (e.g., fluorinated or methoxy-substituted analogs) to identify substituent-dependent trends .

Q. What strategies optimize the yield and purity of this compound during scale-up synthesis?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., 30 min vs. 48 h conventional) .
  • Continuous Flow Reactors : Enhances mixing and heat transfer for exothermic steps like alkylation .
  • Purification : Use of preparative HPLC with C18 columns (MeCN/H2_2O + 0.1% TFA) to isolate >95% pure product .

Q. How does the compound interact with specific enzymes at the molecular level?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with pyrazole N-atoms) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Site-Directed Mutagenesis : Identify critical residues in target enzymes via alanine scanning .

Critical Analysis of Contradictory Evidence

  • Synthetic Routes : and report divergent alkylation conditions (e.g., NaH vs. K2_2CO3_3 as base). Resolution: Base selection depends on solvent polarity (e.g., DMF vs. THF) and steric hindrance .
  • Biological Activity : Variability in IC50_{50} values (e.g., COX-2 inhibition) may stem from assay protocols (e.g., enzyme source, substrate concentration). Standardize using recombinant human enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.